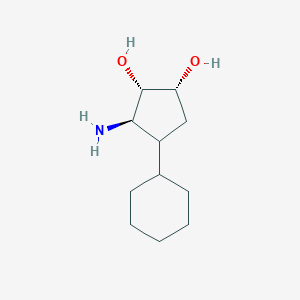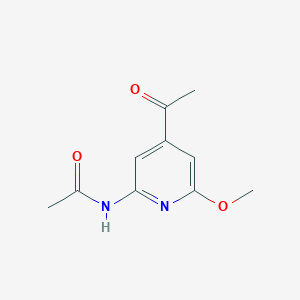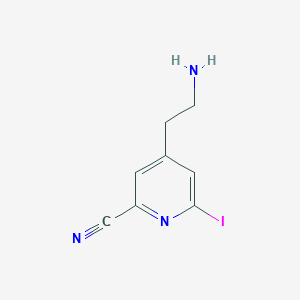
2-(2,6-Dichlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorophenyl group. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)piperazine typically involves the cyclization of 2,6-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at elevated temperatures, typically between 120°C and 220°C . The process involves the use of protonic solvents for after-treatment and refining to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and efficient purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various substituted piperazines, oxidized derivatives, and reduced phenylpiperazines. These products have diverse applications in medicinal chemistry and industrial processes .
Scientific Research Applications
2-(2,6-Dichlorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)piperazine involves its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. It acts as a partial agonist at these receptors, modulating their activity and influencing neurotransmitter release. This mechanism is crucial for its effects in medicinal applications, particularly in the treatment of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylpiperazines such as:
- 1-(2,3-Dichlorophenyl)piperazine
- 1-(3,4-Dichlorophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
Uniqueness
2-(2,6-Dichlorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its interaction with neurotransmitter receptors and its role as a precursor in pharmaceutical synthesis distinguish it from other phenylpiperazines .
Properties
Molecular Formula |
C10H12Cl2N2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)piperazine |
InChI |
InChI=1S/C10H12Cl2N2/c11-7-2-1-3-8(12)10(7)9-6-13-4-5-14-9/h1-3,9,13-14H,4-6H2 |
InChI Key |
MCOGJUVKEUFVPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-cyclopropyl-7-(((1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methoxy)-1H-4l4-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide](/img/structure/B14860039.png)

![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B14860049.png)







![2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B14860092.png)



